5-[1-(3-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
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Description
5-[1-(3-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C22H23FN4O2 and its molecular weight is 394.45. The purity is usually 95%.
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Mechanism of Action
This compound interacts with a specific protein target : This compound interacts with a specific protein target: Mitogen-activated protein kinase 14 (MAPK14) . MAPK14, also known as p38α, plays a crucial role in cellular signaling pathways. It is involved in inflammation, stress responses, and cell differentiation .
Mode of Action
The compound inhibits MAPK14 by binding to its active site. This interaction disrupts downstream signaling cascades, affecting various cellular processes. Specifically, it interferes with the phosphorylation of substrates involved in inflammation and stress responses. By blocking MAPK14, the compound modulates gene expression and cellular behavior .
Biochemical Pathways
The affected pathways include:
- Stress Signaling : MAPK14 regulates stress-induced gene expression. Inhibition by the compound alters stress-related pathways, impacting cell survival and adaptation .
Pharmacokinetics
Let’s break down the compound’s ADME properties:
Result of Action
Molecular and cellular effects:
- Tissue-Specific Effects : Depending on the tissue type, the compound may impact various cellular processes .
Action Environment
Environmental factors play a role:
Remember, this compound’s action is like a symphony—orchestrated, intricate, and influenced by its surroundings. 🎶🔬
Properties
IUPAC Name |
3-[1-(3-fluorobenzoyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c1-15-5-7-16(8-6-15)14-27-20(24-25-22(27)29)17-9-11-26(12-10-17)21(28)18-3-2-4-19(23)13-18/h2-8,13,17H,9-12,14H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWWJZWNNUNDNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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